molecular formula C15H21N7 B2784851 N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2415491-86-8

N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B2784851
CAS No.: 2415491-86-8
M. Wt: 299.382
InChI Key: NXHWXCTVIBIYCH-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This molecule features a pyrimidine core substituted with an ethylamine group and connected via a linker to a second, methyl-substituted pyrimidine ring. This piperazine-linked dipyrimidine scaffold is commonly investigated for its potential to interact with various biological targets. Compounds with this core structure are frequently explored as key intermediates or potential inhibitors for enzymes like kinases, and have been researched in contexts such as cancer therapy, serving as tankyrase inhibitors . The mechanism of action for this class of compounds typically involves binding to the active site of specific enzymes or receptors, thereby modulating their biological activity. The structural motifs present in this molecule—specifically the hydrogen bond acceptor and donor capabilities of the pyrimidine-nitrogen atoms and the amine group, combined with the conformational flexibility of the piperazine linker—are often associated with strong and selective target binding . As a building block, this compound offers researchers a versatile template for further synthetic modification and structure-activity relationship (SAR) studies. The ethyl and methyl groups can influence the compound's lipophilicity and metabolic stability, making it a valuable starting point for optimizing pharmacokinetic properties . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-3-16-13-4-6-18-15(20-13)22-10-8-21(9-11-22)14-5-7-17-12(2)19-14/h4-7H,3,8-11H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHWXCTVIBIYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine rings. One common method involves the reaction of 2-methylpyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethylating agents to introduce the ethyl group, resulting in the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds.

Scientific Research Applications

N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the pyrimidine core, piperazine/piperidine linkers, and aromatic/alkyl groups. Below is a detailed comparison with key derivatives:

Substituent Variations on the Piperazine Ring

Compound Name Substituent on Piperazine Key Properties/Findings Reference
N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine (7u) Benzylamino group Synthesized via deprotection of t-Boc groups; 75% yield. No biological data reported.
4c (from ) 4-Methoxyphenyl High melting point (216–217°C), low yield (30%); suggests crystallinity challenges.
4d (from ) 4-Fluorophenyl Moderate yield (79%), low melting point (84–86°C); fluorine may enhance bioavailability.
Dasatinib (BMS-354825) 2-Hydroxyethyl FDA-approved kinase inhibitor; hydroxyethyl enhances solubility and target binding.

Key Insight : Bulky substituents (e.g., methoxyphenyl in 4c) may hinder solubility, while polar groups (e.g., hydroxyethyl in Dasatinib) improve pharmacokinetics. The ethyl group in the target compound balances lipophilicity and steric effects .

Core Modifications: Pyrimidine vs. Other Heterocycles

Compound Name Core Structure Activity/Properties Reference
S1-26 (N-(1-(2-methylpyrimidin-4-yl)piperidin-4-yl)acrylamide) Piperidine-linked acrylamide Low yield (12%); acrylamide may confer covalent binding potential.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine instead of piperazine Reduced basicity compared to piperazine; crystallographic data confirms planar structure.

Alkyl Chain Variations

Compound Name Alkyl Group Properties Reference
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Butyl Longer alkyl chain may increase lipophilicity and toxicity risks.
Target Compound Ethyl Shorter chain likely improves metabolic stability compared to butyl analogs.

Key Insight : Ethyl substituents optimize a balance between membrane permeability and metabolic stability .

Structure-Activity Relationship (SAR) Highlights

  • Piperazine vs. Piperidine : Piperazine’s additional nitrogen enhances hydrogen bonding, critical for kinase inhibition (e.g., Dasatinib ).
  • Substituent Electronics : Electron-withdrawing groups (e.g., fluorine in 4d) may improve binding affinity and metabolic stability .
  • Alkyl Chain Length : Ethyl (target) vs. butyl () balances lipophilicity and toxicity .

Biological Activity

N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse sources.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step chemical reactions, including the use of piperazine derivatives and pyrimidine precursors. The structural formula is represented as follows:

C15H22N6\text{C}_{15}\text{H}_{22}\text{N}_6

This compound features a piperazine ring substituted with a pyrimidine moiety, which is crucial for its biological activity. The presence of the ethyl group enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine and piperazine exhibit significant antimicrobial activities. In particular, this compound has shown promising results against various bacterial strains. For example, studies have reported that related compounds demonstrate inhibition against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
N-Ethyl CompoundE. coli50 µM
N-Ethyl CompoundS. aureus75 µM

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by targeting specific protein kinases involved in cell proliferation and survival pathways .

Case Study:
A recent study utilized docking simulations to assess the binding affinity of N-ethyl derivatives to various cancer-related targets. Results indicated that these compounds could effectively inhibit key signaling pathways associated with tumor growth .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
  • Disruption of Signal Transduction : It may interfere with signaling pathways that regulate cell growth and division.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine?

  • Methodological Answer : The compound can be synthesized via multi-step reactions:
  • Step 1 : Construct the pyrimidine core using cyclization reactions with β-diketones or amidines .
  • Step 2 : Introduce the piperazine moiety via nucleophilic substitution or reductive amination. For example, coupling 2-methylpyrimidin-4-amine with a piperazine derivative under catalytic conditions .
  • Step 3 : Perform alkylation of the amine group using ethylating agents (e.g., ethyl iodide) in the presence of a base (e.g., K₂CO₃) to finalize the structure .
  • Validation : Confirm intermediate and final structures using LC-MS and 1H^1H/13C^{13}C NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H NMR to analyze proton environments (e.g., piperazine NH signals at δ 2.5–3.5 ppm, pyrimidine protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated m/z 314.19 for C₁₆H₂₂N₆) .
  • Elemental Analysis : Confirm C, H, N percentages (e.g., theoretical C: 61.12%, H: 7.05%, N: 26.73%) .

Q. What structural features influence its bioactivity in preliminary assays?

  • Methodological Answer :
  • Piperazine Flexibility : The piperazine ring’s conformation affects binding to biological targets (e.g., receptors). Use molecular docking to predict interactions .
  • Pyrimidine Substituents : The 2-methylpyrimidine group enhances π-π stacking with aromatic residues in enzymes. Compare activity against analogues lacking this group .
  • Ethylamine Side Chain : The N-ethyl group modulates solubility and membrane permeability. Assess logP values experimentally via shake-flask methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • Cross-Validation : Combine 1H^1H-13C^{13}C HSQC NMR to assign ambiguous proton signals .
  • X-ray Crystallography : Resolve tautomeric or conformational ambiguities (e.g., dihedral angles between pyrimidine and piperazine rings) .
  • Dynamic NMR : Study temperature-dependent spectral changes to identify rotamers or slow-exchange conformers .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .
  • MD Simulations : Simulate ligand-receptor binding dynamics (e.g., with G-protein-coupled receptors) over 100+ ns to assess stability .
  • ADMET Prediction : Apply tools like SwissADME to estimate permeability, cytochrome P450 interactions, and toxicity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer :
  • Systematic Substitution : Replace the ethyl group with bulkier alkyl chains (e.g., propyl, isopropyl) to evaluate steric effects on target affinity .
  • Bioisosteric Replacement : Substitute the pyrimidine ring with triazine or pyridine cores to modulate electronic properties .
  • In Vitro Profiling : Test derivatives against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends .

Q. What advanced techniques confirm the compound’s crystallographic conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Measure bond lengths (e.g., C-N in piperazine: ~1.45 Å) and angles (e.g., pyrimidine ring planarity deviations < 0.01 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) in the crystal lattice .
  • Powder XRD : Compare experimental and simulated patterns to detect polymorphic forms .

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